Butylamine hydrochloride
Overview
Description
Butylamine Hydrochloride is a miscellaneous reagent used in the synthesis of benzamides for the synthesis of various drugs and polymers . It is a colorless liquid, one of the four isomeric amines of butane, and is known to have the fishy, ammonia-like odor common to amines .
Synthesis Analysis
Butylamine can be synthesized from butyronitrile via Co/SiO2 (silicon dioxide) assisted hydrogenation . It is also produced by the reaction of ammonia and alcohols over alumina . An efficient synthesis of [15N]t-butylamine hydrochloride has been reported, where acylation of [15N]ammonia with pivaloyl chloride provided [15N]pivalamide. This was converted to benzyl [15N]N-t-butylcarbamate through a Hofmann rearrangement. Hydrogenolysis of benzyl [15N]N-t-buylcarbamate and acidification afforded [15N]t-butylamine hydrochloride in an overall yield of 79.2% in four steps .
Molecular Structure Analysis
The molecular formula of this compound is C4H12ClN . The InChIKey is ICXXXLGATNSZAV-UHFFFAOYSA-N . The Canonical SMILES is CCCCN.Cl .
Chemical Reactions Analysis
Butylamine is a base (Kb = 3.98 × 10^-4). Hydrochloric acid is a strong acid, so it will convert the butylamine into the butylammonium ion by a neutralization reaction . The chemical properties of Butylamine are stable and have the chemical properties of primary amines. The aqueous solution of Butylamine is alkaline and can undergo photolysis (100℃) and pyrolysis (650~950℃). Butylamine can generate dibutylamine and tributylamine through copper catalyst supported by pumice at 260270℃ .
Physical and Chemical Properties Analysis
Butylamine is a colorless liquid which acquires a yellow color upon storage in air . The molecular weight of this compound is 109.60 g/mol . The Hydrogen Bond Donor Count is 2, and the Hydrogen Bond Acceptor Count is 1 . The Rotatable Bond Count is 2 . The Exact Mass is 109.0658271 g/mol . The Monoisotopic Mass is 109.0658271 g/mol . The Topological Polar Surface Area is 26 Ų .
Scientific Research Applications
Corrosion Inhibition
Butylamine hydrochloride has been studied for its application in corrosion inhibition. Research indicates that substituents in n-butylamine, such as dibutylamine and tributylamine, can effectively inhibit mild steel corrosion in hydrochloric acid solutions. The study utilized electrochemical, gravimetric, and surface roughness techniques to understand the adsorption mechanism of these inhibitors on mild steel, following a Frumkin isotherm model (Bastidas, Damborenea, & Vázquez, 1997).
Maillard Reaction in Food Chemistry
Butylamine is also relevant in food chemistry, particularly in the Maillard reaction. A study explored the formation of colored compounds during the Maillard reaction of D-glucose with butylammonium acetate, using butylamine as a model compound. This research contributes to understanding the complex reactions in food that impact flavor and color (Lerche, Pischetsrieder, & Severin, 2002).
Electrokinetic Remediation of Soils
Butylamine has been investigated for its role in the electrokinetic remediation of soils contaminated with hydrophobic organic pollutants. Research demonstrated that n-butylamine significantly enhanced the desorption and transport of phenanthrene, a model compound for hydrophobic pollutants, in soils during electrokinetic treatment (Li, Cheung, & Reddy, 2000).
Gas Sensing Materials
Research on Au nanoparticles modified MoO3 nanobelts has highlighted their ultra-high sensitivity and selectivity towards 1-butylamine. This study provides insights into developing high-performance gas sensing materials for practical applications, specifically for detecting amines (Fu et al., 2021).
Chemical Synthesis
This compound is also utilized in chemical synthesis. For instance, a continuous tube reactor was used for the synthesis of butylamine by amination of chlorobutane with aqueous ammonia, achieving high conversion, yield, and purity (Jian, 2000).
Safety and Hazards
When handling Butylamine Hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .
Mechanism of Action
Target of Action
Butylamine, also known as n-butylamine, is a primary aliphatic amine . It is one of the four isomeric amines of butane . The primary target of butylamine is Candidapepsin-2 , a yeast enzyme .
Mode of Action
As an amine, butylamine can act as a weak base , potentially interacting with acidic residues in the enzyme’s active site.
Biochemical Pathways
Amines like butylamine are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Result of Action
It’s worth noting that the oral ld50 in rats is 366 mg/kg, indicating a certain level of toxicity .
Action Environment
The action of butylamine can be influenced by environmental factors. For instance, butylamine is a colourless liquid which acquires a yellow colour upon storage in air . It is soluble in all organic solvents . Its vapours are heavier than air and it produces toxic oxides of nitrogen during combustion .
Properties
IUPAC Name |
butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXXLGATNSZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884015 | |
Record name | 1-Butanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3858-78-4 | |
Record name | 1-Butanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3858-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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